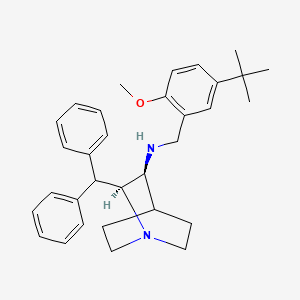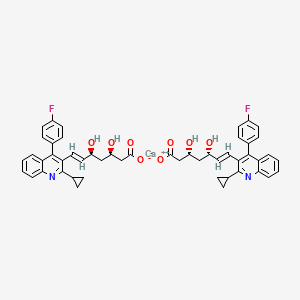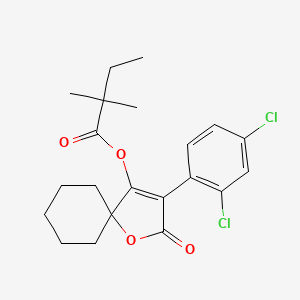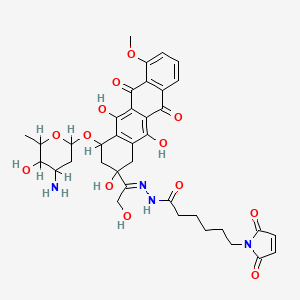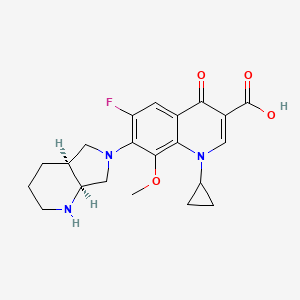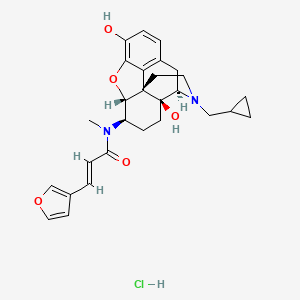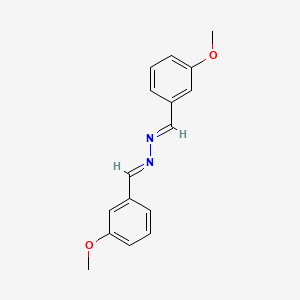
DMeOB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMeOB, also known as 3,3’-Dimethoxybenzaldazine, is a compound with the molecular formula C16H16N2O2 and a molar mass of 268.316 g/mol . It is primarily used in scientific research as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) . This compound has significant implications in the study of neurological diseases due to its ability to modulate glutamate receptors .
Métodos De Preparación
The synthesis of DMeOB involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate under specific conditions . The reaction typically proceeds as follows:
Step 1: Dissolve 3-methoxybenzaldehyde in ethanol.
Step 2: Add hydrazine hydrate to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and filter the precipitate.
Step 5: Recrystallize the product from ethanol to obtain pure this compound.
Análisis De Reacciones Químicas
DMeOB undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major products formed from these reactions include carboxylic acids, amines, and substituted benzaldazines .
Aplicaciones Científicas De Investigación
DMeOB has a wide range of scientific research applications, including:
Mecanismo De Acción
DMeOB exerts its effects by acting as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) . This modulation occurs through the binding of this compound to a specific site on the receptor, which alters the receptor’s conformation and reduces its activity . The molecular targets involved in this mechanism include the mGluR5 receptor and associated signaling pathways .
Comparación Con Compuestos Similares
DMeOB can be compared with other similar compounds, such as:
3-Methoxybenzaldehyde: A precursor in the synthesis of this compound, used in various organic reactions.
Dimethoxybenzene: Shares structural similarities with this compound but lacks the hydrazone functionality.
Benzaldazine: Similar in structure but without the methoxy groups.
The uniqueness of this compound lies in its dual methoxy groups and its specific activity as a negative allosteric modulator of mGluR5, which distinguishes it from other related compounds .
Propiedades
Número CAS |
40252-74-2 |
|---|---|
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
(Z)-1-(3-methoxyphenyl)-N-[(Z)-(3-methoxyphenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C16H16N2O2/c1-19-15-7-3-5-13(9-15)11-17-18-12-14-6-4-8-16(10-14)20-2/h3-12H,1-2H3/b17-11-,18-12- |
Clave InChI |
FBNPHFBYHYNMHC-WHYMJUELSA-N |
SMILES |
COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC |
SMILES isomérico |
COC1=CC=CC(=C1)/C=N\N=C/C2=CC(=CC=C2)OC |
SMILES canónico |
COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC |
Pictogramas |
Corrosive; Environmental Hazard |
Sinónimos |
[(3-Methoxyphenyl)methylene]hydrazone-3-methoxybenzaldehyde |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


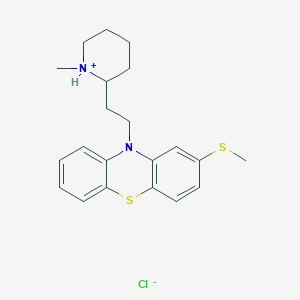
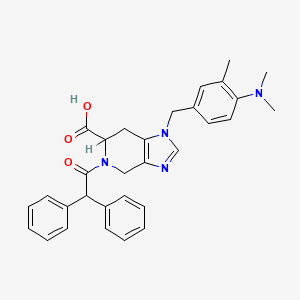
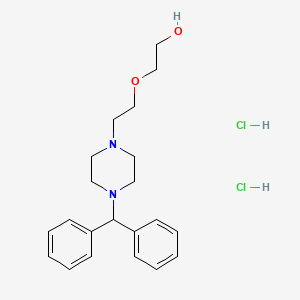
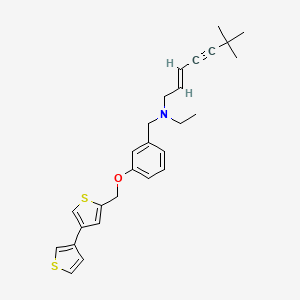
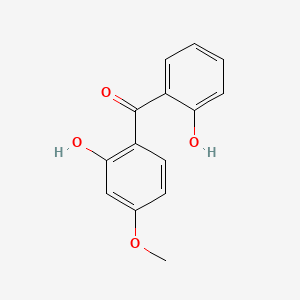
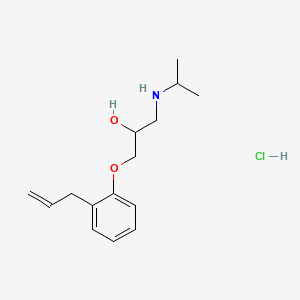
![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)
